N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: Formation of N-cyclohexyl-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: Formation of N-cyclohexyl-2-(2-substituted-4-formylphenoxy)acetamide.
Scientific Research Applications
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2-methoxy-4-formylphenoxy)acetamide
- N-cyclohexyl-2-(2-ethoxy-4-hydroxyphenoxy)acetamide
- N-cyclohexyl-2-(2-ethoxy-4-carboxyphenoxy)acetamide
Uniqueness
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields, distinguishing it from similar compounds.
Biological Activity
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group, an ethoxy group, and a phenoxy moiety with a formyl substituent. Its structure suggests reactivity that can be exploited for various biological applications. The compound's ability to form hydrogen bonds and hydrophobic interactions with biological targets plays a crucial role in its activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in the activity or function of these proteins, which is essential for its therapeutic potential. The exact pathways depend on the specific application context, but it is generally understood that the compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, preliminary tests show that the compound has an IC50 value indicating effective inhibition of tumor cell proliferation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT-116 (Colon Cancer) | 15 | Moderate cytotoxicity |
HEP2 (Epdermoid Carcinoma) | 10 | High cytotoxicity |
WI38 (Normal Lung Cells) | >50 | Low cytotoxicity |
These findings suggest that while the compound effectively targets cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential as a selective anticancer agent .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting the activity of certain kinases and proteases that are often overexpressed in tumors. This inhibition can disrupt signaling pathways critical for cancer cell survival and proliferation.
Case Studies
- Study on Anticancer Activity : A study conducted on the efficacy of this compound against various cancer cell lines revealed its potential as an anticancer agent. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across multiple cancer types.
- Mechanistic Insights : Another investigation focused on understanding the molecular interactions between this compound and target proteins using molecular docking studies. The results provided insights into binding affinities and suggested potential pathways through which the compound exerts its effects .
Properties
IUPAC Name |
N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVFPDAYNZWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.